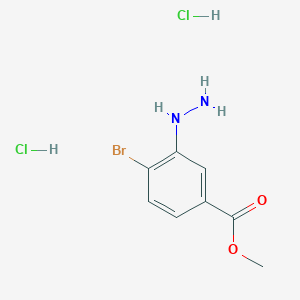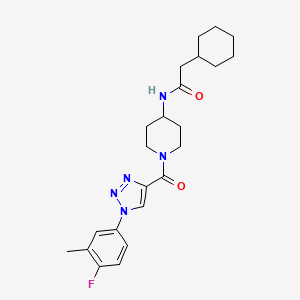
Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride: is a chemical compound with the molecular formula C₈H₁₁BrCl₂N₂O₂ and a molecular weight of 318.00 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: : Industrial production of this compound may involve large-scale bromination and hydrazination processes, utilizing advanced equipment to maintain the necessary reaction conditions. The purity and yield of the product are critical factors in industrial settings .
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction could produce different amines .
科学的研究の応用
Chemistry: : In chemistry, Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable in the development of new chemical compounds .
Biology: : In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions allows researchers to explore different biological pathways .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for developing new drugs or as a tool for studying disease mechanisms .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
作用機序
The mechanism of action of Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect different biological pathways, leading to various effects depending on the context .
類似化合物との比較
Similar Compounds
Methyl 4-bromo-3-hydroxybenzoate: Similar in structure but with a hydroxyl group instead of a hydrazine group.
Methyl 4-bromo-3-aminobenzoate: Contains an amino group instead of a hydrazine group.
Methyl 4-bromo-3-nitrobenzoate: Features a nitro group instead of a hydrazine group.
Uniqueness: : Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it particularly valuable in research and industrial applications where specific reactivity is required .
特性
IUPAC Name |
methyl 4-bromo-3-hydrazinylbenzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c1-13-8(12)5-2-3-6(9)7(4-5)11-10;;/h2-4,11H,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRHKNUZMISKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867611.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2867614.png)

![(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2867617.png)

![6-Fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2867623.png)
![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2867626.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)
![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2867633.png)

